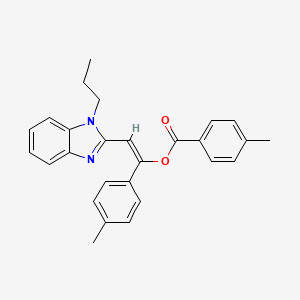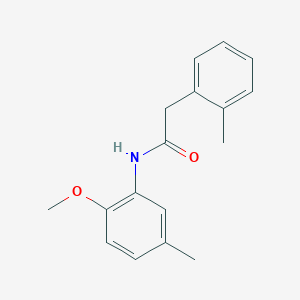![molecular formula C18H17ClN2O B5434636 N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5434636.png)
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. CPPC is a cyclopropane derivative that has been synthesized using different methods.
作用机制
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant activities by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in the regulation of apoptosis.
实验室实验的优点和局限性
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments, including its easy synthesis and low cost. However, this compound has limitations such as its low solubility in water and its potential toxicity, which may affect the results of experiments.
未来方向
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several potential future directions, including its use as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. This compound can also be explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a cyclopropane derivative that has been extensively studied for its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential future directions as a lead compound for the development of novel agents. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
合成方法
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine, followed by the reaction of this intermediate with cyclopropanecarboxaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-chloroacetophenone with phenylhydrazine to form N-(2-chlorophenyl)-N-phenylhydrazine, which is then reacted with cyclopropanecarboxaldehyde to form this compound.
科学研究应用
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
属性
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12(14-9-5-6-10-17(14)19)20-21-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,21,22)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIIIAZUKNKCD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![6-iodo-3-methyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5434591.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)

![4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5434612.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)
![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5434629.png)
![2-[2-(4-morpholinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5434644.png)
![4-fluoro-N-(3-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5434648.png)
![4-ethyl-2-methyl-5-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5434661.png)
